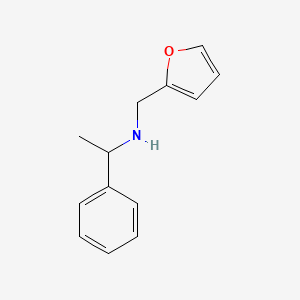

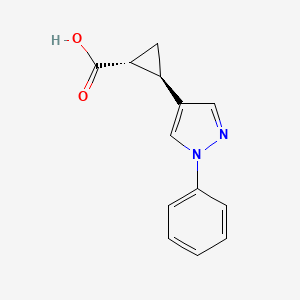

N-(2-Furylmethyl)-1-phenyl-1-ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

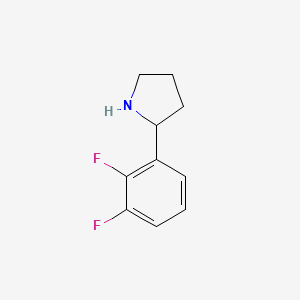

N-(2-Furylmethyl)-1-phenyl-1-ethanamine, also known as 2-FMA, is a synthetic chemical compound that has been used in scientific research for its potential applications in laboratory experiments. It is an amphetamine-like compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands

Research has demonstrated the synthesis of chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII using ligands that include structures similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine." These complexes possess an electrophilic coordination site, showcasing their potential in creating propeller-like spatial arrangements pivotal for chiroptical measurements and Monte Carlo/stochastic dynamics simulations, which further elucidates their conformations and reactivities at normal temperatures (Canary et al., 1998).

Characterization of Cytochrome P450 Enzymes

Although primarily focused on metabolism studies related to certain psychoactive compounds, research here indirectly highlights the broader applicative scope of compounds structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" in understanding cytochrome P450 enzymes' roles. This enzyme class is crucial for drug metabolism, indicating the compound's derivatives' potential application in pharmacokinetic studies (Nielsen et al., 2017).

Transfer Hydrogenation Catalysis

Chiral synthons based on the structure of "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" have been synthesized and utilized in nickel(II) complexes for catalyzing the asymmetric transfer hydrogenation (ATH) of ketones. These studies provide insight into the catalytic activities and mechanistic pathways of these complexes, offering a foundation for developing new catalytic systems for hydrogenation reactions (Kumah et al., 2019).

Electronic Absorption Spectra of Furan Derivatives

Investigations into the electronic absorption spectra of furan derivatives, including those similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," have allowed for the prediction of molecules' predominant conformations and polarity. These studies are critical for understanding the electronic interactions within molecules, which is vital for designing compounds with specific optical properties (Abu-eittah & Hammed, 1984).

Synthesis and Antiamoebic Activity

A series of chalcones bearing N-substituted ethanamine tails, structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," were synthesized and evaluated for their antiamoebic activity. This research signifies the compound's derivatives' potential in developing new antiparasitic agents, with several compounds showing activity superior to the standard drug metronidazole (Zaidi et al., 2015).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRYGVPRPBVFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-1-phenyl-1-ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)

![(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2607350.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)

![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)